molecular formula C11H10FNO3 B2374486 Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate CAS No. 1156699-72-7

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate

Cat. No.: B2374486
CAS No.: 1156699-72-7
M. Wt: 223.203
InChI Key: MTYHGLONZPRQES-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate is a versatile chemical compound used extensively in scientific research. Its unique properties make it an excellent candidate for various applications, including drug synthesis, catalysis, and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate typically involves the esterification of 2-fluoro-5-(prop-2-enoylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-nitrobenzoate
  • Methyl 2-fluoro-5-aminobenzoate
  • Methyl 2-fluoro-5-hydroxybenzoate

Uniqueness

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro and prop-2-enoylamino groups allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 2-fluoro-5-(prop-2-enoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-3-10(14)13-7-4-5-9(12)8(6-7)11(15)16-2/h3-6H,1H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYHGLONZPRQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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